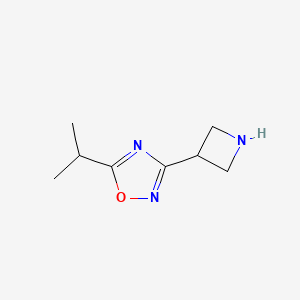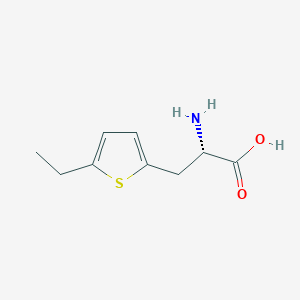amine](/img/structure/B13306591.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](pentan-3-YL)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,2-dimethylpropylamine: is an organic compound with the molecular formula C10H24N2. It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a dimethylpropyl chain, which is further connected to a pentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-(dimethylamino)propylamine with a suitable alkylating agent. One common method is the alkylation of 3-(dimethylamino)propylamine with 3-bromopentane under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkoxides, acyl chlorides.
Major Products:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary amines, primary amines.
Substitution: Alkylated amines, substituted amines
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential role in biochemical pathways involving amine metabolism.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
- Evaluated for its pharmacological properties, including its effects on neurotransmitter systems .
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed as an intermediate in the synthesis of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with receptor proteins, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(Dimethylamino)pyridine: A related compound with a pyridine ring, used as a catalyst in organic synthesis.
N-(3-Dimethylaminopropyl)methacrylamide: A methacrylamide derivative with similar amine functionality, used in polymer chemistry.
3-(Dimethylamino)propylamine: A simpler amine with a shorter carbon chain, used as an intermediate in various chemical syntheses .
Uniqueness:
- The presence of both dimethylamino and dimethylpropyl groups in 3-(Dimethylamino)-2,2-dimethylpropylamine imparts unique steric and electronic properties, making it a versatile compound for various applications.
- Its ability to undergo multiple types of chemical reactions and form diverse products highlights its utility in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C12H28N2 |
|---|---|
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N,N,2,2-tetramethyl-N'-pentan-3-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-7-11(8-2)13-9-12(3,4)10-14(5)6/h11,13H,7-10H2,1-6H3 |
Clave InChI |
PPGUIADOJYAIAW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NCC(C)(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




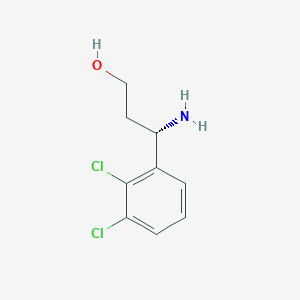
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)

![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)

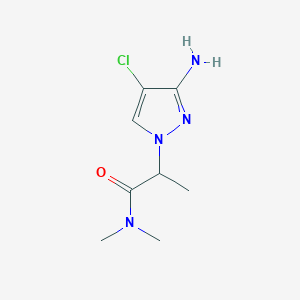
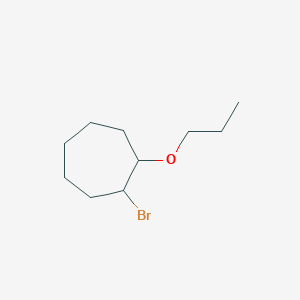
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
![methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13306600.png)
